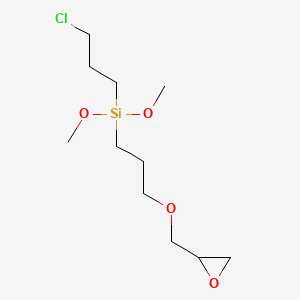

(3-Chloropropyl)dimethoxy-(3-(oxiranylmethoxy)propyl)silane

Description

Introduction to (3-Chloropropyl)dimethoxy-(3-(oxiranylmethoxy)propyl)silane

Systematic Nomenclature and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound , which systematically describes its molecular architecture: a silicon atom bonded to a 3-chloropropyl group, a dimethoxy moiety, and a 3-(oxiranylmethoxy)propyl chain. The oxiranyl group denotes an epoxy ring, while the methoxy substituents provide hydrolyzable sites for surface interactions.

This compound is internationally recognized under the Chemical Abstracts Service (CAS) Registry Number 71808-64-5 . Alternative names reflect its functional groups and synthetic pathways, including:

- (3-Glycidoxypropyl)(3-chloropropyl)dimethoxysilane

- Silane, (3-chloropropyl)dimethoxy(3-(oxiranylmethoxy)propyl)-

- 2-[[3-[(3-Chloropropyl)dimethoxysilyl]propoxy]methyl]oxirane

These synonyms emphasize its dual functionality: the glycidoxy (epoxy) group for organic matrix compatibility and the chloropropyl segment for inorganic substrate adhesion.

Historical Development in Organosilane Chemistry

The synthesis of organosilanes traces back to 1863, when Charles Friedel and James Crafts produced tetraethylsilane via zinc-mediated reactions. However, functionalized silanes like this compound emerged much later, building on Eugene Rochow’s 1945 discovery of the Müller-Rochow process for direct silicone production. This process enabled scalable manufacturing of chlorosilanes, which became precursors for complex derivatives.

The integration of epoxy groups into silanes gained prominence in the mid-20th century, driven by demand for high-performance adhesives and composite materials. Researchers recognized that epoxy-functional silanes could bridge organic resins (e.g., epoxies, polyurethanes) with glass or metal oxides. Concurrently, chloropropyl groups were explored for their ability to form covalent bonds with silica-rich surfaces through hydrolysis and condensation. The combination of these functionalities in a single molecule, as seen in this compound, represents a strategic innovation in coupling agent design.

Position Within Functional Silane Classification Schemes

Organosilanes are classified by their organic substituents, which dictate reactivity and application. This compound falls into the epoxy-chloropropyl bifunctional silane category, distinguished by two distinct reactive groups:

- Epoxy (Oxiranylmethoxy) Group : Enables ring-opening reactions with amines, thiols, or hydroxyl groups in polymers, forming covalent bonds.

- Chloropropyl Group : Provides hydrolyzable chloride sites for bonding to inorganic surfaces like glass, metals, or silica.

This dual functionality contrasts with monofunctional silanes (e.g., trimethoxysilylpropylamine) and places the compound within a niche group of hybrid coupling agents. The methoxy (-OCH₃) substituents further enhance hydrolytic stability compared to ethoxy analogs, as evidenced in related glycidoxypropylmethyldiethoxysilane systems.

Table 1: Functional Group Comparison in Organosilanes

| Silane Type | Reactive Groups | Primary Applications |

|---|---|---|

| Epoxy-Chloropropyl | Epoxy, Chloropropyl | Adhesives, Ceramic-Polymer Composites |

| Aminopropyl | -NH₂ | Epoxy Resins, Mineral Fillers |

| Vinyl | CH₂=CH- | Rubber Reinforcement |

| Methacryloxy | CH₂=C(CH₃)COO- | Dental Composites, Coatings |

Properties

CAS No. |

71808-64-5 |

|---|---|

Molecular Formula |

C11H23ClO4Si |

Molecular Weight |

282.83 g/mol |

IUPAC Name |

3-chloropropyl-dimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane |

InChI |

InChI=1S/C11H23ClO4Si/c1-13-17(14-2,7-3-5-12)8-4-6-15-9-11-10-16-11/h11H,3-10H2,1-2H3 |

InChI Key |

SHHJBXUNQPONIK-UHFFFAOYSA-N |

Canonical SMILES |

CO[Si](CCCOCC1CO1)(CCCCl)OC |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Reagents

- 3-Chloropropyltrimethoxysilane or related chloropropylsilane derivatives

- Epoxy-functionalized alcohols or glycidyl ethers (e.g., glycidol or glycidyl ethers of propanol)

- Catalysts such as acid or base catalysts for etherification or hydrosilylation

- Solvents: typically anhydrous organic solvents like toluene or ethers

- Phase transfer catalysts and polymerization inhibitors may be used to improve yield and purity

Synthetic Route Description

The preparation generally follows a two-step or one-pot process:

Functionalization of Silane with Chloropropyl Group:

- Starting from a silane such as dimethoxysilane, chloropropyl groups are introduced via hydrosilylation or substitution reactions.

- For example, 3-chloropropyltrimethoxysilane can be synthesized by reacting chloropropyl precursors with trimethoxysilane under controlled conditions.

Attachment of Oxiranylmethoxypropyl Group:

- The epoxy group is introduced by reacting the chloropropylsilane intermediate with glycidyl ethers or epoxide-containing alcohols.

- This step often involves nucleophilic substitution or etherification, where the hydroxyl group of glycidyl ethers reacts with the silane moiety.

- Reaction conditions are carefully controlled to avoid epoxy ring opening.

Reaction Conditions

- Temperature: Typically maintained between 110°C and 150°C for optimal reaction rates without degrading sensitive groups.

- Reaction time: 4 to 8 hours depending on scale and catalyst efficiency.

- Pressure: Usually atmospheric pressure; vacuum distillation may be used for purification.

- Catalysts: Phase transfer catalysts such as tetrabutylammonium bromide or triphenylbutylphosphonium bromide enhance reaction efficiency.

- Polymerization inhibitors (e.g., ZJ-705) are added to prevent unwanted polymerization of epoxy groups.

Purification

- Filtration to remove insoluble residues.

- Washing of filter residues with methanol to recover product.

- Vacuum distillation or rectification to remove solvents and impurities.

- Final product is a colorless transparent liquid with purity typically above 98%.

Representative Experimental Data and Yields

| Parameter | Typical Range / Value |

|---|---|

| Reaction temperature | 110°C – 150°C |

| Reaction time | 4 – 8 hours |

| Molar ratio (epoxy precursor : chloropropylsilane) | 1 : 0.9 – 1 : 1.2 |

| Polymerization inhibitor ratio (mass) | 0.001 : 1 – 0.01 : 1 (relative to chloropropylsilane) |

| Phase transfer catalyst ratio (mass) | 0.005 : 1 – 0.03 : 1 (relative to chloropropylsilane) |

| Purity of final product | 98.1% – 99.6% |

| Mass yield | 83.6% – 86.9% |

Detailed Research Findings

- The use of polymerization inhibitors such as ZJ-705 is critical to prevent premature polymerization of the epoxy group during synthesis.

- Phase transfer catalysts significantly improve the reaction rate and yield by facilitating the transfer of reactants between phases.

- Methanol washing of filter residues recovers additional product, improving overall yield.

- Vacuum distillation under controlled temperature and pressure conditions ensures removal of methanol and other volatiles without decomposing the product.

- Reaction monitoring by filtration and purification steps ensures high purity and consistent quality.

Summary of Preparation Method (Example Protocol)

- In a reactor equipped with mechanical stirring, thermometer, and reflux condenser, add 3-chloropropyltrimethoxysilane, glycidyl ether (or potassium acrylate in related silane syntheses), polymerization inhibitor (e.g., ZJ-705), and phase transfer catalyst (e.g., tetrabutylammonium bromide).

- Mix uniformly and heat the reaction mixture to 125°C–130°C.

- Stir at ambient pressure for approximately 5 hours.

- Cool the reaction mixture and filter to separate solids.

- Wash the filter residue with methanol and combine washings with filtrate.

- Remove methanol by distillation under atmospheric pressure.

- Further purify the product by vacuum distillation at 96°C–100°C under vacuum (approx. -0.095 MPa).

- Collect the purified this compound as a colorless transparent liquid.

Chemical Reactions Analysis

Types of Reactions

(3-Chloropropyl)dimethoxy-(3-(oxiranylmethoxy)propyl)silane undergoes various types of chemical reactions, including:

Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions.

Ring-Opening Reactions: The oxirane ring can undergo ring-opening reactions with nucleophiles.

Hydrolysis: The methoxy groups can be hydrolyzed to form silanols.

Common Reagents and Conditions

Nucleophiles: Such as amines or thiols for substitution reactions.

Acids or Bases: For catalyzing ring-opening reactions.

Water or Alcohols: For hydrolysis reactions.

Major Products Formed

Substitution Products: Depending on the nucleophile used.

Ring-Opened Products: Such as diols or amino alcohols.

Silanols: From hydrolysis reactions.

Scientific Research Applications

Chemistry

In chemistry, (3-Chloropropyl)dimethoxy-(3-(oxiranylmethoxy)propyl)silane is used as a precursor for the synthesis of various organosilicon compounds. It is also employed in the modification of surfaces to introduce reactive groups.

Biology

In biological research, this compound is used to functionalize biomolecules and surfaces, enabling the study of interactions at the molecular level.

Medicine

In medicine, this compound is explored for its potential in drug delivery systems and as a component in biomedical devices.

Industry

Industrially, it is used in the production of coatings, adhesives, and sealants due to its ability to enhance adhesion and durability.

Mechanism of Action

The mechanism of action of (3-Chloropropyl)dimethoxy-(3-(oxiranylmethoxy)propyl)silane involves its reactivity with various nucleophiles and electrophiles. The chloropropyl group can undergo substitution reactions, while the oxirane ring can participate in ring-opening reactions. These reactions enable the compound to form covalent bonds with other molecules, thereby modifying surfaces or creating new compounds.

Comparison with Similar Compounds

Adhesion Promotion

- Target Compound : The epoxide group enables covalent crosslinking with epoxy resins, while chloropropyl enhances compatibility with chlorinated polymers. Demonstrated superior adhesion in silicone-metal composites due to dual functionalization .

- [3-(2,3-Epoxypropoxy)propyl]trimethoxysilane : Effective in epoxy composites but lacks halogen-mediated secondary interactions .

Surface Modification of Fillers

- Target Compound : Epoxide groups improve dispersion in polar matrices (e.g., acrylonitrile-butadiene rubber), while chloropropyl aids in halogen-mediated filler-polymer interactions .

- 3-Chloropropyldimethylethoxysilane: Less effective in polar matrices due to hydrophobic dimethyl groups, but useful in non-polar systems like polyethylene .

Antimicrobial Activity

- Target Compound : Chloropropyl can be quaternized to form biocidal ammonium salts, while epoxide allows covalent immobilization on surfaces .

- (3-Chloropropyl)trimethoxysilane : Used to synthesize quaternary ammonium compounds (e.g., Antimic®) but requires additional steps to introduce crosslinking groups .

Hydrolysis and Stability

- Hydrolysis Rate: Trimethoxysilanes (e.g., (3-Chloropropyl)trimethoxysilane) hydrolyze faster than dimethoxy variants due to higher methoxy content, accelerating silanol formation .

- Thermal Stability: The target compound’s epoxide group increases thermal resistance (up to 200°C in cured epoxy systems) compared to non-crosslinkable silanes .

Research Findings and Industrial Relevance

- Composite Reinforcement: The target compound outperformed (3-Chloropropyl)trimethoxysilane in carbon nanofiber-reinforced NBR, achieving 30% higher tensile strength due to epoxide-mediated crosslinking .

- Antimicrobial Coatings: Demonstrated 99.9% efficacy against Nocardia when functionalized into quaternary ammonium derivatives, comparable to Antimic® .

- Environmental Impact: Ethoxy-containing variants (e.g., 3-Chloropropyldimethylethoxysilane) generate less methanol during hydrolysis, reducing toxicity .

Biological Activity

(3-Chloropropyl)dimethoxy-(3-(oxiranylmethoxy)propyl)silane, a silane compound with the chemical formula C11H23ClO4Si, has garnered attention in various fields due to its potential biological activities. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| CAS Number | 5362576 |

| Molecular Formula | C11H23ClO4Si |

| Molecular Weight | 284.83 g/mol |

| IUPAC Name | This compound |

| Structure | Chemical Structure |

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. It has been investigated for its effects on neurotransmitter levels and neuronal activity, suggesting potential applications in treating neurological disorders. The compound's mechanism involves:

- Inhibition of Reuptake Transporters : Similar to other compounds that influence neurotransmitter levels, it may inhibit the reuptake of serotonin, norepinephrine, and dopamine, leading to increased synaptic availability of these neurotransmitters.

- Interaction with Enzymes : The compound can modulate enzyme activities by binding to specific sites, influencing various biochemical pathways.

Neurotransmitter Effects

Research indicates that this compound may affect neurotransmitter levels significantly. In vitro studies have shown alterations in serotonin and dopamine levels in neuronal cultures, which could have implications for mood disorders and cognitive functions.

Case Studies

-

Neuroprotective Effects :

- A study assessed the neuroprotective effects of the compound in models of oxidative stress. Results indicated that treatment with this compound reduced neuronal death and improved cell viability under stress conditions.

-

Pharmacological Potential :

- In a pharmacological evaluation, the compound demonstrated potential therapeutic effects similar to established antidepressants. It was effective in animal models exhibiting depressive-like behaviors, suggesting its role as a candidate for further drug development.

Toxicological Profile

While exploring its biological activities, it is crucial to consider the toxicological aspects:

- Irritation Potential : The compound is noted to be mildly irritating to skin and eyes but is not classified as a skin sensitizer .

- Environmental Impact : Studies indicate that it undergoes rapid hydrolysis in environmental conditions, resulting in lower biological availability of degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.